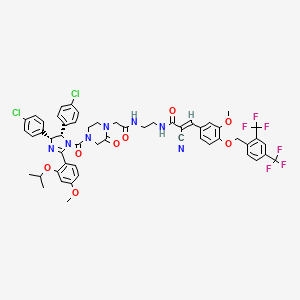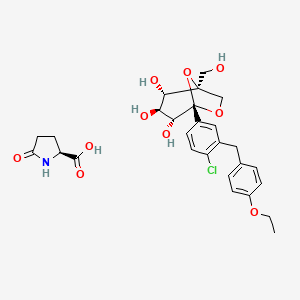![molecular formula C27H23FN4O4 B607426 2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide CAS No. 1628416-28-3](/img/structure/B607426.png)
2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide
Overview
Description
FDL169 is a small molecule drug developed by Flatley Discovery LabThe chemical formula of FDL169 is C27H23FN4O4, and it has shown potential in restoring the function of the defective CFTR protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
FDL169 is synthesized through a series of organic reactions. The synthetic route involves the formation of the phthalazinone core, followed by the introduction of the fluorophenyl and ethoxy groups. The final step involves the formation of the acetamide linkage. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of FDL169 involves scaling up the laboratory synthesis process. The key steps include the preparation of intermediates, purification, and final product formation. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
FDL169 undergoes various chemical reactions, including:
Oxidation: FDL169 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert FDL169 to its reduced forms.
Substitution: FDL169 can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FDL169 can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
FDL169 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying CFTR correctors and their mechanisms.
Biology: Investigated for its role in correcting defective CFTR proteins in cystic fibrosis.
Medicine: Potential therapeutic agent for cystic fibrosis, improving lung function and quality of life in patients.
Industry: Used in the development of new CFTR modulators and other related compounds
Mechanism of Action
FDL169 exerts its effects by correcting the folding and trafficking of the defective CFTR protein. It stabilizes the protein’s conformation, allowing it to reach the cell surface and function properly. The molecular targets include the CFTR protein, and the pathways involved are related to protein folding and trafficking .
Comparison with Similar Compounds
FDL169 is compared with other CFTR correctors such as lumacaftor and tezacaftor. While FDL169 has shown similar efficacy in rescuing CFTR function, it has unique properties that make it a valuable addition to the CFTR modulator arsenal. Similar compounds include:
Lumacaftor: Another CFTR corrector with similar mechanisms.
Tezacaftor: Known for its better safety profile compared to lumacaftor.
Elexacaftor: Often used in combination with other correctors for enhanced efficacy
FDL169 stands out due to its specific molecular structure and the potential for combination therapy with other CFTR modulators.
Properties
IUPAC Name |
2-[7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-4-35-20-9-10-21-22(14-20)27(34)32(30-26(21)17-6-5-7-18(28)12-17)15-25(33)31(3)19-8-11-23-24(13-19)36-16(2)29-23/h5-14H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSUWYWZUQALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NN(C2=O)CC(=O)N(C)C3=CC4=C(C=C3)N=C(O4)C)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628416-28-3 | |
| Record name | FDL169 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628416283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FDL169 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FDL169 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PN4S4FDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What is the mechanism of action of FDL169 in the context of cystic fibrosis?
A: FDL169 is classified as a CFTR corrector, specifically targeting the F508del-CFTR protein variant. This variant, commonly found in cystic fibrosis patients, exhibits defective folding and trafficking to the cell membrane, impairing its chloride channel function. While the precise molecular interactions of FDL169 with F508del-CFTR haven't been fully elucidated in the provided research, studies suggest it likely acts by stabilizing the protein's structure. This enhanced stability facilitates the protein's proper folding and trafficking to the cell surface, potentially restoring CFTR function and ameliorating cystic fibrosis symptoms. [, , ]
Q2: What is known about the safety and tolerability of FDL169?
A: Research on the safety and tolerability of FDL169 is still in its early stages. Initial studies have investigated the safety, pharmacokinetics, and pharmacodynamics of FDL169 in preclinical models. [, , ] Further research, including clinical trials, is needed to comprehensively assess its safety profile, potential adverse effects, and long-term impact on human health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
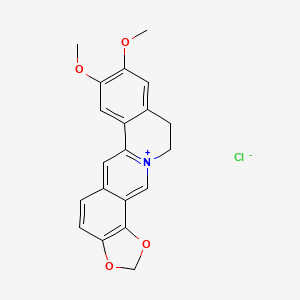

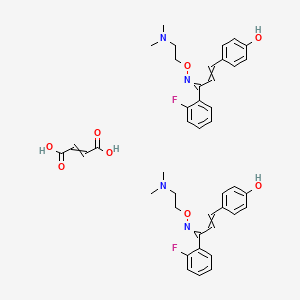
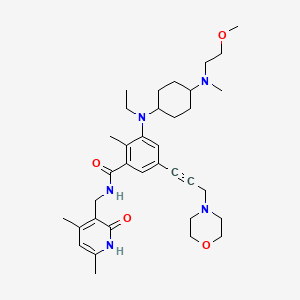
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)
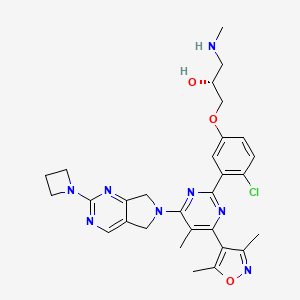
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
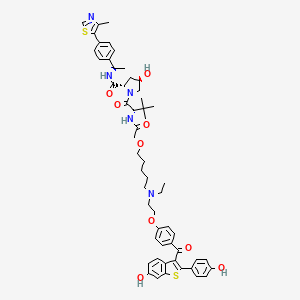
![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)


